molecular formula C14H13BrN4O B6432166 N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine CAS No. 2309572-16-3

N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine

Cat. No.: B6432166
CAS No.: 2309572-16-3
M. Wt: 333.18 g/mol
InChI Key: PTSXQYQSONMTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrazin-2-amine is a heterocyclic compound featuring a pyrazin-2-amine core linked to an azetidine ring substituted with a 3-bromobenzoyl group. This structure combines aromatic, amine, and halogenated motifs, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to halogen bonding (e.g., kinase inhibitors or antiparasitic agents). The bromine atom at the benzoyl group may enhance binding affinity through hydrophobic interactions or halogen bonding, while the azetidine ring introduces conformational rigidity compared to larger cyclic amines like piperidine or pyrrolidine.

Properties

IUPAC Name

(3-bromophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-11-3-1-2-10(6-11)14(20)19-8-12(9-19)18-13-7-16-4-5-17-13/h1-7,12H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSXQYQSONMTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of aziridines or other nitrogen-containing precursors.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via acylation reactions, where a bromobenzoyl chloride reacts with the azetidine ring in the presence of a base.

    Attachment of the Pyrazine Moiety: The final step involves the coupling of the pyrazine moiety to the azetidine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bromobenzoyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions can be used to replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine involves its interaction with specific molecular targets. The bromobenzoyl group and pyrazine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine with three analogous compounds, focusing on structural features, physicochemical properties, and inferred biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound Pyrazin-2-amine + azetidine 3-Bromobenzoyl ~347.2 Halogenated aromatic group; compact azetidine ring for rigidity
N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride Pyrazin-2-amine + azetidine None (free amine, dihydrochloride salt) ~250.1 (base) Higher solubility due to salt form; lacks halogenated aromatic moiety
3-Ethylpyrazin-2-amine Pyrazin-2-amine Ethyl group at C3 123.16 Simpler structure; reduced steric hindrance; lower molecular weight
3-{6-[(3-Fluoropyridin-2-yl)amino]pyridin-3-yl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine Imidazo[1,2-b]pyridazine Fluoropyridinyl, pyrrolidin-1-ylcyclohexyl ~518.6 Larger heterocyclic core; fluorinated substituent; bulky cyclohexyl group

Structural and Functional Analysis

Core Heterocycles: The target compound’s pyrazin-2-amine core is smaller and less planar than the imidazo[1,2-b]pyridazine in ’s compound. Pyrazine derivatives are often used in medicinal chemistry for their hydrogen-bonding capabilities, while imidazopyridazines are associated with kinase inhibition.

The pyrrolidin-1-ylcyclohexyl group in ’s compound provides greater conformational flexibility and basicity, which could improve solubility in physiological conditions but reduce target specificity.

Physicochemical Properties: Solubility: The dihydrochloride salt likely has higher aqueous solubility than the neutral target compound. The bromobenzoyl group in the latter may necessitate formulation with solubilizing agents for in vivo studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.